molecular formula C7H11N3 B1317342 1-(Pyrazin-2-yl)propan-2-amine CAS No. 885275-33-2

1-(Pyrazin-2-yl)propan-2-amine

Cat. No. B1317342
M. Wt: 137.18 g/mol
InChI Key: NUCGDQSFJGMQQA-UHFFFAOYSA-N
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Scientific Research Applications

  • Antibacterial Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized for their potential antibacterial activity .
    • Methods : The compounds were synthesized and characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry .
    • Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Chemodivergent Synthesis

    • Field : Organic Chemistry .
    • Application : Bromoketones and 2-aminopyridines were used for the chemodivergent synthesis of N-(pyridin-2-yl) amides and 3-bromoimidazo[1,2-]pyridines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Proteomics Research

    • Field : Biochemistry .
    • Application : The compound “1-(Pyrazin-2-yl)propan-2-amine dihydrochloride” is used in proteomics research .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Chemodivergent Synthesis

    • Field : Organic Chemistry .
    • Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
    • Methods : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
    • Results : The results or outcomes obtained are not specified in the source .
  • Antifungal Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Some pyrazine derivatives exhibit moderate antifungal activity .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results indicate that certain compounds exhibit moderate antifungal activity against C. albicans strains (ATCC 10231 and clinical isolate) and C. galibrata ATCC 15126 strain .
  • Molecular Electrostatic Potential Analysis

    • Field : Physical Chemistry .
    • Application : Pyrazine derivatives are used for molecular electrostatic potential (MESP) and frontier molecular orbital (FMO) analysis .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The safety and hazards associated with “1-(Pyrazin-2-yl)propan-2-amine” are not explicitly detailed in the available resources13146. However, similar compounds often require careful handling and storage due to potential health risks.


Future Directions

The future directions for research and development involving “1-(Pyrazin-2-yl)propan-2-amine” are not explicitly detailed in the available resources7156. However, similar compounds are often the subject of ongoing research in medicinal chemistry and drug discovery.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

1-pyrazin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCGDQSFJGMQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586315
Record name 1-(Pyrazin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-yl)propan-2-amine

CAS RN

885275-33-2
Record name α-Methyl-2-pyrazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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